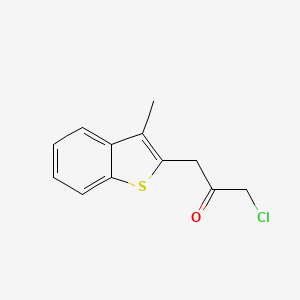
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic core substituted with bulky alkyl groups, which significantly influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol typically involves the alkylation of a phenolic precursor. The reaction conditions often require the use of strong bases and alkyl halides to introduce the desired alkyl groups at specific positions on the phenol ring. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to enhance the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to alter the oxidation state of the phenolic group.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its antioxidant and anti-inflammatory effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky alkyl groups influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but with different alkyl groups, leading to variations in chemical behavior and applications.
4-tert-Butylcatechol: Another phenolic compound with distinct properties due to its different substitution pattern.
Uniqueness
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol stands out due to its specific alkyl substitutions, which confer unique steric and electronic effects. These characteristics make it particularly useful in applications requiring precise molecular interactions and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
55154-57-9 |
|---|---|
Fórmula molecular |
C21H36O |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2,6-bis(2-methylpentan-2-yl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C21H36O/c1-9-11-20(5,6)17-13-16(15(3)4)14-18(19(17)22)21(7,8)12-10-2/h13-15,22H,9-12H2,1-8H3 |
Clave InChI |
QMICHMFQKIAGCF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CCC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
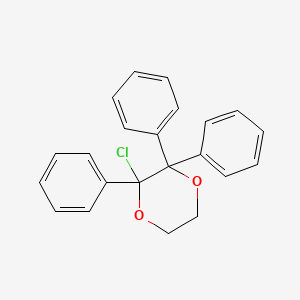
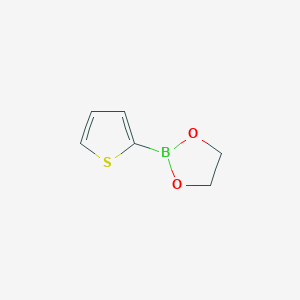
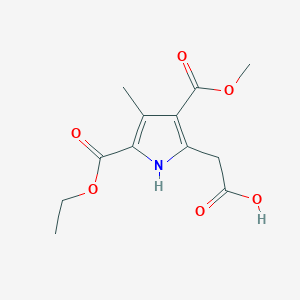

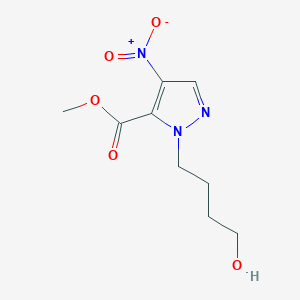
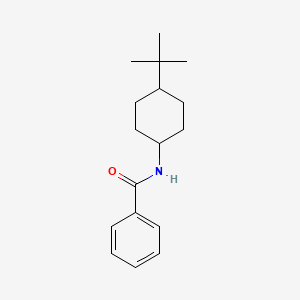
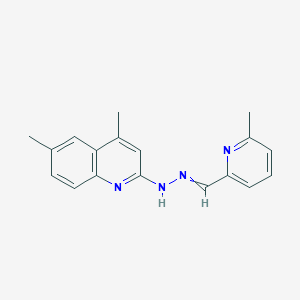
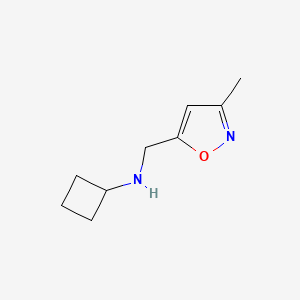
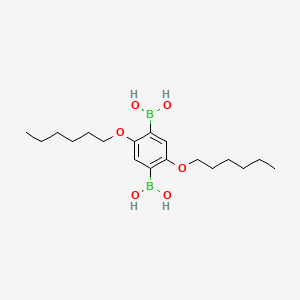
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
